- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynesOrganic Letters, 2005, 7(22), 4963-4966,
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate structure
Nome do Produto:Ethyl 2-(2-iodophenyl)acetate
Ethyl 2-(2-iodophenyl)acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- Chave InChI: XBKDPADMOCFNED-UHFFFAOYSA-N
- SMILES: O=C(CC1C(I)=CC=CC=1)OCC
Propriedades Computadas
- Massa Exacta: 289.98038g/mol
- Massa monoisotópica: 289.98038g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 170
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 26.3
Propriedades Experimentais
- Ponto de ebulição: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 | |
Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2021-06-17 | |
Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 200mg |
229.0CNY | 2021-07-12 | |
Aaron | AR006MRY-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 1g |
$16.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
¥679.00 | 2024-04-25 | |
Ambeed | A186282-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
$20.0 | 2024-04-16 | |
abcr | AB491935-5g |
Ethyl 2-(2-iodophenyl)acetate, 95%; . |
90794-29-9 | 95% | 5g |
€204.10 | 2024-04-16 | |
eNovation Chemicals LLC | D749022-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 100mg |
$55 | 2024-06-07 | |
A2B Chem LLC | AD08354-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
$6.00 | 2024-05-20 |
Ethyl 2-(2-iodophenyl)acetate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt
Referência
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused IsoquinolinonesOrganic Letters, 2008, 10(21), 4987-4990,
Método de produção 3
Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Synthesis of Indene Derivatives via Electrophilic CyclizationOrganic Letters, 2009, 11(1), 229-231,
Método de produção 4
Condições de reacção
1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referência
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of AmidesOrganic Letters, 2021, 23(22), 8931-8936,
Método de produção 5
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux
Referência
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoestersChemistry - A European Journal, 2020, 26(15), 3222-3225,
Método de produção 6
Condições de reacção
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
Referência
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chlorideSynthesis, 2010, (5), 882-891,
Método de produção 7
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C
Referência
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline DerivativesSynthesis, 2015, 47(13), 1913-1921,
Ethyl 2-(2-iodophenyl)acetate Raw materials
Ethyl 2-(2-iodophenyl)acetate Preparation Products
Ethyl 2-(2-iodophenyl)acetate Literatura Relacionada
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Produtos relacionados
- 15250-46-1(Ethyl (4-Iodophenyl)acetate)
- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)
- 2228574-67-0(methyl 5-(but-3-yn-2-yl)-1-methyl-1H-pyrazole-4-carboxylate)
- 1804183-14-9(3-(Bromomethyl)-4-ethoxyphenylhydrazine)
- 2138572-84-4(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoic acid)
- 1557435-61-6(N,2-Dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine)
- 19895-66-0(D-Mannitol,1,2:5,6-dianhydro-)
- 2227778-48-3((1R)-2-amino-1-(2-chloro-5-methylphenyl)ethan-1-ol)
- 1214921-47-7((1S,2S)-2-fluorocyclopentan-1-ol)
- 722489-30-7(benzyl(methyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureza:99%
Quantidade:25g
Preço ($):309.0